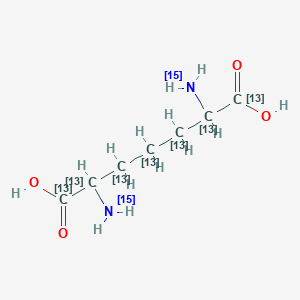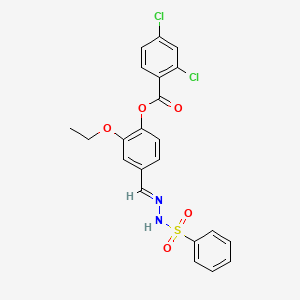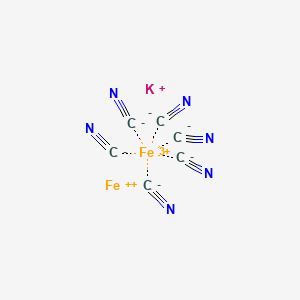
Acetoacetic acid, lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium acetoacetate can be synthesized through the reaction of acetoacetic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium and involves the neutralization of acetoacetic acid by lithium hydroxide to form lithium acetoacetate and water:
CH3COCH2COOH+LiOH→CH3COCH2COOLi+H2O
Industrial Production Methods
Industrial production methods for lithium acetoacetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Lithium acetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetate derivatives.
Reduction: It can be reduced to form 3-hydroxybutyrate.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with lithium acetoacetate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving lithium acetoacetate include acetoacetate derivatives, 3-hydroxybutyrate, and various substituted compounds depending on the specific reaction conditions .
Scientific Research Applications
Lithium acetoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a standard for measuring acetoacetic acid in biological samples.
Biology: Studied for its effects on cell growth and metabolism.
Medicine: Investigated for its potential anticancer effects, particularly in the context of ketogenic diets.
Industry: Used in the preparation of other chemical compounds, such as sodium acetoacetate
Mechanism of Action
The mechanism by which lithium acetoacetate exerts its effects involves the lithium ion, which has pleiotropic effects on cell growth and signaling. Studies have shown that lithium ions can impact cell proliferation, either positively or negatively, depending on the cell type and concentration used. The effects of lithium acetoacetate are often similar to those of lithium chloride, indicating that the lithium ion plays a significant role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Sodium acetoacetate: Similar in structure but contains sodium instead of lithium.
Potassium acetoacetate: Similar in structure but contains potassium instead of lithium.
Calcium acetoacetate: Similar in structure but contains calcium instead of lithium.
Uniqueness
Lithium acetoacetate is unique due to the presence of the lithium ion, which imparts specific biological and chemical properties that are not observed with other metal acetoacetates. The lithium ion’s effects on cell growth and signaling make lithium acetoacetate particularly interesting for research in biology and medicine .
Properties
Molecular Formula |
C4H6LiO3 |
|---|---|
Molecular Weight |
109.1 g/mol |
InChI |
InChI=1S/C4H6O3.Li/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7); |
InChI Key |
SLRSKBZAVIUWGU-UHFFFAOYSA-N |
Canonical SMILES |
[Li].CC(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)


![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)
![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)

